molecular formula C7H8N2O3 B1393271 6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid CAS No. 1173003-61-6

6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid

Numéro de catalogue B1393271
Numéro CAS: 1173003-61-6
Poids moléculaire: 168.15 g/mol
Clé InChI: LARVLEBTOMBFRH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid” is a chemical compound with the empirical formula C7H8N2O3 and a molecular weight of 168.15 . It is typically available in solid form .


Molecular Structure Analysis

The SMILES string representation of this compound is O=C(O)C1=NN2C(OCCC2)=C1 . This provides a textual representation of the compound’s molecular structure.

Applications De Recherche Scientifique

Pulmonary Fibrosis Treatment

PDE4B inhibitors have been identified as potential treatments for pulmonary fibrosis by increasing intracellular levels of cAMP, which affects inflammatory and immune responses and fibrotic processes. This includes reducing the release of pro-inflammatory mediators and recruitment of inflammatory cells .

COPD Management

PDE4B inhibitors like Roflumilast have been approved in the EU and USA for the treatment of Chronic Obstructive Pulmonary Disease (COPD), highlighting their role in managing respiratory conditions .

Psoriasis Therapy

The same class of inhibitors has also been approved for treating plaque psoriasis, demonstrating their versatility in addressing different inflammatory skin conditions .

CNS Disorders Treatment

Specific PDE4 inhibitors have significant therapeutic applications in Central Nervous System (CNS)-related disorders, including Alzheimer’s disease, Parkinson’s disease, Huntington’s disease, Multiple sclerosis, and depression .

Anti-Inflammatory Applications

Due to their role in inflammation control, PDE4B inhibitors are being explored for various anti-inflammatory applications beyond respiratory conditions .

Fibrosis Inhibition

The role of PDE4B in fibrosis has been identified, making it a target for treatments aimed at inhibiting fibrotic processes in various organs .

Immune Response Modulation

By affecting cAMP levels, PDE4B inhibitors can modulate immune responses, which is crucial for conditions where the immune system plays a key role .

Inflammatory Cell Recruitment Reduction

These inhibitors can reduce the recruitment of inflammatory cells to sites of inflammation, which is beneficial in treating various inflammatory diseases .

Mécanisme D'action

While the specific mechanism of action for this compound is not mentioned, similar compounds like “6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine compounds” are reported to be inhibitors of PDE4 isozymes, especially with a binding affinity for the PDE4B isoform . These compounds are used in methods for treating central nervous system (CNS), metabolic, autoimmune, and inflammatory diseases or disorders .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The safety data sheet suggests that if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes into contact with skin or eyes, it should be rinsed with water . If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell .

Propriétés

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-7(11)5-4-8-9-2-1-3-12-6(5)9/h4H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARVLEBTOMBFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680465
Record name 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid

CAS RN

1173003-61-6
Record name 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173003-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid ethyl ester (9.67 g, 49.3 mmol) in tetrahydrofuran (150 mL), ethanol (50 mL) and 1M of lithium hydroxide in water (148 mL, 148 mmol) was stirred at 60° C. for 2 days. After cooling, the volatiles were removed. The residue was transferred to an Erlenmeyer flask and ice was added. The reaction was acidified to pH 2 with 10M HCl. The aqueous layer was extracted several times with 3/1 chloroform/IPA. The combined organic layers were dried (Na2SO4), filtered, concentrated to afford the acid as a solid (8.14 g, 98%). 1H NMR (400 MHz, DMSO-d6) δ7.57 (s, 1H), 4.37 (t, 2H, J=5.29 Hz), 4.07 (t, 2H, J=6.11 Hz), 2.20-2.15 (m, 2H).
Quantity
9.67 g
Type
reactant
Reaction Step One
Name
Quantity
148 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid
Reactant of Route 3
6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid
Reactant of Route 4
6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid
Reactant of Route 5
6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.